A Comprehensive Technical Guide to 4'-Aminobenzanilide for Advanced Research and Development
A Comprehensive Technical Guide to 4'-Aminobenzanilide for Advanced Research and Development
Foreword
In the landscape of modern chemical synthesis, the mastery of fundamental building blocks is paramount to innovation. 4'-Aminobenzanilide, with its elegant simplicity and dual functionality, represents such a cornerstone molecule. It is a compound that bridges classical organic reactions with the frontiers of materials science and pharmaceutical development. This guide is designed for the discerning researcher, scientist, and drug development professional, offering not just a repository of data, but a cohesive, experience-driven narrative on the utility and application of this versatile chemical entity. Our focus is on the causality behind experimental choices and the establishment of self-validating methodologies, ensuring both scientific rigor and practical applicability.
Core Molecular and Physical Profile
A molecule's identity is defined by its structure and physical properties. For 4'-Aminobenzanilide, these attributes dictate its reactivity, solubility, and handling characteristics, forming the foundational knowledge for any experimental design.
Chemical Identity
The unambiguous identification of a chemical substance is the first step in ensuring experimental reproducibility and safety.
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Systematic Name (IUPAC): N-(4-aminophenyl)benzamide
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Common Synonyms: p-Aminobenzanilide, Benzoic acid-(4-amino-anilide)[1][2]
Molecular Formula and Weight
Stoichiometric calculations and analytical interpretations rely on precise molecular data.
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Linear Formula: C₆H₅CONHC₆H₄NH₂
Physicochemical Data Summary
The following table consolidates key physical properties, providing a quick reference for laboratory applications. The selection of appropriate solvents and reaction temperatures is critically dependent on this data.
| Property | Value | Citation(s) |
| Appearance | Off-white to beige crystalline powder | [4] |
| Melting Point | 127-131 °C | |
| Water Solubility | Slightly soluble | [4] |
| Primary Hazards | Irritant | [5] |
Synthesis Workflow: A Protocol Grounded in Self-Validation
The synthesis of 4'-Aminobenzanilide is a classic illustration of selective amidation. The protocol detailed below is designed not merely as a set of instructions, but as a self-validating system where reaction monitoring is integral to achieving high purity and yield. The rationale behind the choice of reagents and purification steps is to control the reaction at the mono-acylation stage, preventing the formation of the di-substituted byproduct.
Experimental Logic and Workflow Diagram
The workflow is a multi-stage process involving the core reaction followed by a series of purification steps. Each stage has a specific purpose, contributing to the isolation of the final, pure product.
Caption: Step-by-step synthesis and purification workflow for 4'-Aminobenzanilide.
Detailed Bench-Top Protocol
Objective: To synthesize high-purity 4'-Aminobenzanilide via selective N-acylation of p-phenylenediamine.
Materials:
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p-Phenylenediamine
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Benzoyl chloride
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) Solution
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Saturated Sodium Chloride (Brine) Solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethanol (reagent grade)
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Deionized Water
Procedure:
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Reactant Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve p-phenylenediamine (1.0 eq) in anhydrous DCM. Equip the flask with a magnetic stirrer, a dropping funnel, and a septum.
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Cooling and Base Addition: Cool the flask to 0°C using an ice-water bath. This is a critical step to moderate the exothermic reaction and enhance selectivity. Add anhydrous pyridine (1.1 eq) via syringe.
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Controlled Acylation: Add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes. A precipitate of pyridinium hydrochloride will form.
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Self-Validating Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 30 minutes. The reaction is complete when the starting p-phenylenediamine spot is no longer visible. This direct empirical check prevents premature workup and ensures maximum conversion.
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Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the entire mixture to a separatory funnel.
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Purification via Extraction:
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Acid Wash: Wash the organic layer with 1 M HCl (2x). This step protonates and removes the excess pyridine and any unreacted p-phenylenediamine into the aqueous layer.
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Base Wash: Wash with saturated NaHCO₃ solution (1x) to neutralize any remaining acidic species.
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Brine Wash: Wash with brine (1x) to remove residual water.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Final Purification: Recrystallize the crude solid from a hot ethanol/water mixture. The formation of well-defined crystals upon cooling is a physical indicator of high purity. Isolate the crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Core Applications in Scientific Disciplines
The utility of 4'-Aminobenzanilide stems from its bifunctional nature, possessing a nucleophilic primary amine and a stable amide backbone. This structure allows it to serve as a versatile intermediate.
Intermediate in Polymer Chemistry
The compound is a valuable monomer for producing high-performance aramids (aromatic polyamides). The rigidity of the benzanilide unit imparts exceptional thermal stability and mechanical strength to the resulting polymers, which are utilized in advanced composites and fire-resistant textiles.
Precursor for Azo Dyes
The primary aromatic amine group is readily converted into a diazonium salt. This reactive intermediate can then be coupled with various electron-rich aromatic compounds (e.g., phenols, anilines) to synthesize a diverse range of azo dyes. The benzanilide moiety acts as a significant part of the chromophore, influencing the final color and properties of the dye.
Caption: Reaction pathway for the synthesis of an azo dye from 4'-Aminobenzanilide.
Scaffold in Medicinal Chemistry
The benzanilide structure is a "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds. The 4'-amino group serves as a key attachment point for building molecular diversity, enabling the synthesis of libraries of compounds for screening against various therapeutic targets.
References
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Advent Bio. 4'-Aminobenzanilide. [Link]
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PubChem, National Center for Biotechnology Information. 4,4'-Diaminobenzanilide. [Link]
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PubChem, National Center for Biotechnology Information. 4-Aminobenzamide. [Link]
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PubChem, National Center for Biotechnology Information. p-Aminobenzamidine. [Link]
Sources
- 1. 4′-Aminobenzanilide | CAS 17625-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4'-Aminobenzanilide | Advent Bio [adventbio.com]
- 3. 4'-Aminobenzanilide | 17625-83-1 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. p-Aminobenzamidine | C7H9N3 | CID 1725 - PubChem [pubchem.ncbi.nlm.nih.gov]
